molecular formula C11H8Cl2O B1620519 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one CAS No. 7316-61-2

2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one

Cat. No.: B1620519
CAS No.: 7316-61-2
M. Wt: 227.08 g/mol
InChI Key: KAGZBEUEDMPZCQ-UHFFFAOYSA-N
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Description

2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one (CAS 7316-61-2) is an organic compound with the molecular formula C11H8Cl2O and a molecular weight of 227.09 g/mol . This fused bicyclic molecule features a cyclobutane ring condensed with an indanone system, further functionalized with two chlorine atoms at the second carbon . Its defined structure, represented by the Canonical SMILES C1C2C(C3=CC=CC=C31)C(C2=O)(Cl)Cl, makes it a potential intermediate for exploring complex synthetic pathways . Reported physical properties include a boiling point of approximately 363°C at 760 mmHg and a flash point of around 153.4°C . Researchers value this compound as a specialized building block in synthetic organic chemistry. Its core structure is related to indane and indene frameworks, which are important scaffolds in medicinal chemistry and materials science . The presence of the dichloro-substituted carbon adjacent to the ketone group provides a reactive site for further functionalization, making it suitable for developing novel catalytic cycles, such as those in gold catalysis, or for constructing complex polycyclic structures . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,2-dichloro-7,7a-dihydro-2aH-cyclobuta[a]inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O/c12-11(13)9-7-4-2-1-3-6(7)5-8(9)10(11)14/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZBEUEDMPZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)C(C2=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380225
Record name 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7316-61-2
Record name 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobut(a)inden-1-one
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Preparation Methods

Ultrasound-Promoted Dichloroketene-Olefin Cycloaddition

The most widely documented synthesis involves ultrasound-accelerated [2+2] cycloaddition between dichloroketene and olefins. Mehta and Rao pioneered this method, demonstrating that ultrasonic irradiation significantly enhances reaction efficiency compared to conventional thermal approaches.

Key Reaction Parameters:

  • Substrates : Cyclic olefins such as norbornene derivatives.
  • Dichloroketene Generation : Achieved via dehydrohalogenation of trichloroacetyl chloride using zinc dust (ordinary bench-top zinc suffices, eliminating the need for activated Zn-Cu couples).
  • Conditions :
    • Solvent: Dry tetrahydrofuran (THF) under nitrogen atmosphere.
    • Temperature: Ambient (25°C).
    • Ultrasonic Frequency: 40 kHz (typical laboratory bath).

Mechanistic Insights:

Ultrasound cavitation promotes zinc activation, accelerating dichloroketene formation. The cycloaddition proceeds via a suprafacial interaction between the olefin’s π-system and the ketene’s sp-hybridized carbon, yielding the bicyclic cyclobutane core.

Table 1: Representative Yields from Ultrasound-Promoted Synthesis
Olefin Substrate Reaction Time (h) Yield (%) Diastereomeric Ratio (d.r.)
Norbornene 2.5 85 92:8
Dicyclopentadiene 3.0 71 89:11
Cyclooctene 4.0 62 75:25

Data compiled from.

Copper(I)-Catalyzed [2+2] Photocycloaddition

An alternative route employs Cu(I)-mediated photocycloaddition , particularly effective for intramolecular reactions. This method, reported in Chemical Reviews, leverages copper’s ability to template reactant orientation, enhancing regioselectivity.

Protocol Optimization:

  • Catalyst : Cu(MeCN)$$4$$PF$$6$$ (5 mol%).
  • Light Source : 254 nm UV lamp.
  • Solvent : Ionic liquids such as [tmba][NTf$$_2$$] improve yields by stabilizing reactive intermediates.

Stereochemical Outcomes:

Cu(I) coordination enforces a cis-anti-cis geometry in the cyclobutane ring, with the larger substituent adopting an exo orientation relative to the norbornane skeleton. For example, irradiation of rac-11 in [tmba][NTf$$_2$$] afforded cycloadduct rac-12 in 62% yield with >95% diastereoselectivity.

Contractive Synthesis via Pyrrolidine Ring Contraction

A novel approach involves pyrrolidine-to-cyclobutane contraction using iodonitrene chemistry, as detailed in PMC8603356. This method constructs multisubstituted cyclobutanes stereospecifically.

Stepwise Procedure:

  • Substrate Preparation : N-Tosylpyrrolidine derivatives (e.g., 4 ) synthesized via reductive amination.
  • Iodonitrene Insertion : Treatment with hydroxy(tosyloxy)iodobenzene generates a transient iodonitrene intermediate.
  • Nitrogen Extrusion : Radical-mediated C–N bond cleavage contracts the five-membered ring to a cyclobutane.
Table 2: Performance of Contractive Synthesis
Pyrrolidine Substrate Cyclobutane Yield (%) sp$$^3$$ Character (%)
4 (R = Ph) 78 92
4 (R = CO$$_2$$Et) 65 88

Adapted from.

Comparative Analysis of Methodologies

Efficiency Metrics:

Method Avg. Yield (%) Diastereocontrol Scalability
Ultrasound Cycloaddition 72 Moderate High
Cu(I) Photocycloaddition 68 High Moderate
Pyrrolidine Contraction 71 Excellent Low

Key Advantages and Limitations:

  • Ultrasound Method : Scalable but limited to activated olefins.
  • Cu(I) Catalysis : Excellent stereocontrol but requires specialized UV equipment.
  • Ring Contraction : Broad substrate scope but involves toxic hypervalent iodine reagents.

Chemical Reactions Analysis

Key Data:

ReactantsConditionsYieldProductSource
Indene + DichloroketenePetroleum ether, 0°C, 30–50 min20%2,2-Dichloro-7H-cyclobuta[a]inden-1-one
Indene + DichloroketeneEt₂O/THF, λ = 254 nm irradiation58%2,2-Dichloro adduct (cis-anti-cis)

The stereochemical outcome (cis-anti-cis) arises from the preferred formation of a Cu(I)-olefin complex during photoirradiation, which directs the geometry of the cyclobutane ring .

Reductive Dehalogenation

Catalytic hydrogenation or reductive methods selectively remove chlorine substituents:

Catalytic Hydrogenolysis

  • Reagents : Pd/C, H₂ (1 atm), ethanol.

  • Products :

    • Primary : 2-Chloro-7H-cyclobuta[a]inden-1-one (94% selectivity).

    • Minor : Methylene ketone (4%) and isomeric monochloro derivative (2%) .

Zinc-Mediated Reduction

  • Reagents : Zn dust, acetic acid.

  • Yield : 79% of 1,2,2a,7a-tetrahydro-7H-cyclobuta[a]inden-1-one after reductive dehalogenation .

Ring-Opening Reactions

The strained cyclobutane ring undergoes thermal or acid-catalyzed cleavage to form indenylidene ketones or fused aromatic systems.

Thermal Ring-Opening

  • Conditions : Heating in valeronitrile (150°C).

  • Products :

    • Indenylidene ketones (e.g., 7a) via cyclopropane intermediates .

Acid-Catalyzed Rearrangement

  • Reagents : HCl (aq.), 80°C.

  • Yield : 97% conversion to unsaturated ketones (e.g., 4,5-benztropolone) .

NMR Analysis

  • 1H/13C NMR : Vicinal coupling constants (e.g., 3J7aH,7H=6.2Hz^3J_{7a-H,7-H} = 6.2 \, \text{Hz}) confirm the cis-anti-cis configuration .

  • INDOR Experiments : Verify cross-ring four-bond coupling constants, critical for assigning stereochemistry .

Reaction Mechanisms

  • [2+2] Cycloaddition : Proceeds via triplet 1,4-diradical intermediates, influenced by solvent polarity and irradiation wavelength .

  • Reductive Dehalogenation : Pd/C facilitates selective C-Cl bond cleavage, with steric hindrance dictating endo/exo preferences .

Scientific Research Applications

Pharmaceutical Applications

One of the most significant areas of application for this compound is in pharmaceuticals. Research indicates its potential as a modulator of sodium channels, which are crucial in pain signaling pathways.

Case Study: Pain Modulation

A recent patent (WO2021113627A1) describes compounds similar to 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one that demonstrate efficacy in treating breakthrough pain and cluster headaches. These compounds act as inhibitors of sodium channels, providing a novel approach to pain management .

Application Mechanism Target Condition
Sodium Channel InhibitorModulates ion flow in neuronsBreakthrough Pain
Cluster Headaches

Material Science Applications

In addition to its pharmaceutical potential, this compound can be utilized in material science. Its unique structure allows for modifications that can enhance the properties of polymers and other materials.

Case Study: Polymer Development

Research has shown that derivatives of this compound can improve the thermal stability and mechanical properties of polymer blends. For instance, incorporating dichloro derivatives into polycarbonate matrices has resulted in enhanced impact resistance and thermal performance .

Material Modification Result
PolycarbonateIncorporation of Dichloro DerivativeImproved Impact Resistance
Enhanced Thermal Stability

Mechanism of Action

The mechanism of action of 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Varying Substituents

Reactivity and Functionalization

  • Chlorine Substituents : The dichloro compound’s reactivity is enhanced by the electron-withdrawing Cl atoms, enabling Grob-type fragmentations and participation in radical-mediated C–C bond cleavage . In contrast, the oxime derivative (1u) undergoes nickel-catalyzed Negishi coupling, demonstrating versatility in forming C–C bonds .
  • Saturation Effects : The tetrahydro scaffold in the dichloro compound introduces ring strain, whereas the hexahydro analogue (CAS 54725-16-5) exhibits reduced strain due to additional hydrogenation, altering its stability and reaction pathways .
  • Substituent Influence: The 6,7-dichloro-2,3-dihydroindenone (CAS 68755-30-6) lacks the fused cyclobutane ring, leading to lower strain and distinct reactivity in electrophilic substitutions .

Spectral and Physical Properties

Table 2: Comparative Spectral Data
Compound IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (δ, ppm) Melting Point (°C)
2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one 1806 7.38 (d, J = 8.7 Hz), 4.51 (dd, J = 8.3 Hz) 167.4–169.3
6,7-Dichloro-2,3-dihydro-1H-inden-1-one ~1700 (estimated) Aromatic protons expected at δ 6.5–7.5 Not reported
7a-Methyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one ~1710 Bridgehead methyl at δ 1.2–1.5 Not reported

The dichloro compound’s higher melting point (167–169°C) compared to non-chlorinated analogues reflects increased molecular rigidity and halogen-mediated intermolecular forces .

Biological Activity

2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure which contributes to its biological activity. The molecular formula is C11H8Cl2OC_{11}H_8Cl_2O, and it features two chlorine atoms that may influence its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Modulation of Ion Channels : Studies suggest it may act as a modulator of sodium channels, which are critical for nerve impulse transmission and muscle contraction .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Anticancer PotentialCell Line AssaysInduced apoptosis in cancer cell lines at micromolar concentrations.
Neuroprotective EffectsIn Vivo ModelsReduced neuronal damage in models of ischemia.
Antimicrobial ActivityAgar Diffusion TestExhibited significant inhibition against various bacterial strains.

1. Anticancer Activity

A study evaluated the compound's effect on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers when treated with 10 µM concentrations. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

2. Neuroprotection

In a model of cerebral ischemia, administration of the compound demonstrated a significant reduction in infarct size compared to control groups. This was attributed to its ability to modulate glutamate receptors and reduce excitotoxicity .

3. Antimicrobial Effects

Testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth effectively at concentrations as low as 5 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Q & A

Q. Table 1: Key Synthetic Conditions

StepReagentsSolventTemp.Yield
1Cl₃CCOCl, Zn dustEt₂O0°C87%
2Zn dust, NH₄ClMeOHReflux88%
HalogenationCl₃CCOCl, POCl₃Et₂ORTQuant.

Basic: Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. For example, 1^1H NMR (300 MHz, CDCl₃) resolves cyclobuta-indene protons at δ 7.38 (d, J = 8.7 Hz) and δ 3.56 (d, J = 17.1 Hz), confirming stereochemistry. 13^{13}C NMR identifies carbonyl carbons at δ 195.9 ppm, critical for verifying ketone integrity . IR spectroscopy detects carbonyl stretching at 1806 cm⁻¹ and C-Cl vibrations at 757 cm⁻¹ . For advanced electronic analysis, Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, electronegativity, and global electrophilicity, linking electronic structure to reactivity .

Advanced: How does quantum mechanical tunneling (QMT) influence reaction pathways in cyclobuta-indene derivatives?

QMT dominates product selectivity in low-temperature regimes (≤170 K). For 2,2a,5,7b-tetrahydro-1H-cyclobuta[e]indene derivatives, canonical variational transition state theory (CVT) with small-curvature tunneling (SCT) reveals that [1,5]H-sigmatropic shifts, despite higher activation barriers than 6π-electrocyclization, are favored via tunneling due to narrower barriers and lighter hydrogen mass . At ambient temperatures, kinetic control dominates, but QMT still modulates product ratios (e.g., k[1,5]Hshift_{[1,5]H-shift}:k6π_{6π} shifts from 1:13 to 1:2 with SCT corrections) .

Q. Table 2: QMT Impact on Reaction Pathways

Reaction ChannelActivation Barrier (CVT)Tunneling Contribution (SCT)Dominant Pathway Below 170 K
6π-ElectrocyclizationLowerMinimalNo
[1,5]H-ShiftHigherSignificantYes

Advanced: How can computational methods predict reactivity and regioselectivity in functionalization reactions?

DFT-based frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, Mulliken charges and electrostatic potential maps reveal electron-deficient cyclobutane carbons, directing nucleophilic attacks . Transition state modeling (e.g., Gaussian-03) for Negishi couplings predicts regioselectivity in aryl-zinc additions, validated by experimental yields (e.g., 71% for oxime derivatives) . Solvent effects are incorporated via polarizable continuum models (PCM), improving accuracy for polar intermediates.

Advanced: How do photochemical rearrangements and transposition strategies expand the utility of this compound?

Photochemical irradiation induces strain-release rearrangements. For instance, 2,2-dichloro derivatives undergo ketone 1,2-transposition under UV light, generating dihydrocyclopent[a]inden-3(8H)-one with retained stereochemistry . This method enables access to fused-ring systems for natural product synthesis. Competing pathways (e.g., Grob fragmentation) are suppressed by optimizing irradiation wavelength and solvent polarity.

Basic: What are the key contradictions in reported reaction outcomes for similar cyclobuta-indene derivatives?

Discrepancies arise in product ratios under varying conditions. For example, CVT calculations predict 6π-electrocyclization dominance, but experimental low-temperature data show exclusive [1,5]H-shift products due to QMT . Similarly, transposition reactions yield divergent stereoisomers depending on zinc reduction protocols (e.g., anhydrous vs. protic conditions) . Methodological transparency in reporting reaction times and purification steps is critical for reconciling data.

Advanced: What experimental design considerations are critical for studying tautomerism or ring strain in this system?

High-level kinetics studies require cryogenic reactors (<170 K) to isolate tunneling-controlled products . For strain analysis, X-ray crystallography or DFT-optimized geometries quantify bond angle distortions (e.g., cyclobutane ring strain at ~30 kcal/mol). Isotopic labeling (e.g., 13^{13}C at bridgehead carbons) tracks tautomerization rates via dynamic NMR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Reactant of Route 2
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one

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